molecular formula C6H8O2 B14502990 Cyclohexa-1,3-diene-1,4-diol CAS No. 63791-48-0

Cyclohexa-1,3-diene-1,4-diol

Cat. No.: B14502990
CAS No.: 63791-48-0
M. Wt: 112.13 g/mol
InChI Key: FFXRFBIANQSPQB-UHFFFAOYSA-N
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Description

Cyclohexa-1,3-diene-1,4-diol is an organic compound with the molecular formula C6H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexa-1,3-diene-1,4-diol can be synthesized through various methods. One common approach involves the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial hydrogen pressure of 140 atm . Another method includes the dehydration of cyclohexane-1,4-diol using phthalic anhydride at 200°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and controlled reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexa-1,3-diene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexane-1,4-dione.

    Reduction: It can be reduced to cyclohexane-1,4-diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed:

    Oxidation: Cyclohexane-1,4-dione.

    Reduction: Cyclohexane-1,4-diol.

    Substitution: Cyclohexa-1,3-diene-1,4-dichloride.

Scientific Research Applications

Cyclohexa-1,3-diene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexa-1,3-diene-1,4-diol involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Uniqueness: Cyclohexa-1,3-diene-1,4-diol is unique due to the presence of both hydroxyl groups and conjugated double bonds in its structure. This combination imparts distinct reactivity patterns, making it valuable for various synthetic applications.

Properties

CAS No.

63791-48-0

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

cyclohexa-1,3-diene-1,4-diol

InChI

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-2,7-8H,3-4H2

InChI Key

FFXRFBIANQSPQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1O)O

Origin of Product

United States

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